Cas no 4952-56-1 ((3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate)

(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-Spirost-5-en-3-yl Hexanoate is a steroidal saponin derivative characterized by a spirostane skeleton with a hexanoate ester group at the 3β-position. This compound exhibits structural features that enhance its lipophilicity, potentially improving membrane permeability and bioavailability. The defined stereochemistry at multiple chiral centers ensures consistency in biochemical interactions, making it suitable for research in steroid metabolism, pharmacology, and natural product synthesis. Its esterified form may offer increased stability compared to free hydroxyl analogs, facilitating handling and storage. The compound is of interest for studies involving steroidal signaling pathways or as an intermediate in the synthesis of more complex bioactive molecules.
(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate structure
4952-56-1 structure
Product Name:(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate
CAS No:4952-56-1
MF:C33H52O4
MW:512.763590812683
CID:1523896
PubChem ID:16394575
Update Time:2025-11-01

(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate Chemical and Physical Properties

Names and Identifiers

    • (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20R,22ξ,25R)-Spirost-5-en-3-yl hexanoate
    • Caprospinol
    • Diosgenin caproate
    • SP 233
    • (22r, 25r)-20alpha-spirost-5-en-3beta-yl hexanoate
    • E98850
    • NS00073135
    • SPIROST-5-EN-3-OL, 3-HEXANOATE, (3.BETA.,25R)-
    • (22R,25R)-20.ALPHA.-SPIROST-5-EN-3.BETA.-YL HEXANOATE
    • 9BU4T267E4
    • 4952-56-1
    • [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate
    • ((20S,22R,25R)-SPIROSTA-5-ENE-3.BETA.-OL)HEXANOATE
    • DB05263
    • Spirost-5-en-3-ol, 3-hexanoate, (3beta,25R)-
    • Q27272334
    • AKOS015955746
    • J2.343.184J
    • ((20S,22R,25R)-Spirosta-5-ene-3beta-ol)hexanoate
    • UNII-9BU4T267E4
    • (4S,5'R,6aR,6bS,8aS,8bR,9S,10R,11aS,12aS,12bS)-5',6a,8a,9-tetramethyl-1,3,3',4,4',5,5',6,6a,6b,6',7,8,8a,8b,9,11a,12,12a,12b-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-10,2'-pyran]-4-yl hexanoate
    • Diosgenin, hexanoate
    • (22R,25R)-20alpha-Spirost-5-en-3beta-yl hexanoate
    • SP-233
    • (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate
    • Inchi: 1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1
    • InChI Key: VMOZFSWFUBLCNN-AAPULDEBSA-N
    • SMILES: O1[C@]2(CC[C@@H](C)CO2)[C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]12C)OC(CCCCC)=O

Computed Properties

  • Exact Mass: 512.38656014g/mol
  • Monoisotopic Mass: 512.38656014g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 912
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.2
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Density: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (9.7E-6 g/L) (25 ºC),

(3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate Pricemore >>

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Additional information on (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate

Comprehensive Analysis of (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate (CAS No. 4952-56-1): Properties, Applications, and Research Insights

The compound (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate (CAS No. 4952-56-1) is a steroidal derivative belonging to the spirostan family, characterized by its unique hexanoate ester functional group. This molecule has garnered significant attention in pharmaceutical and nutraceutical research due to its structural complexity and potential bioactivity. The systematic name reflects its stereochemistry at multiple chiral centers, which is critical for understanding its interactions with biological targets. Researchers often explore its structure-activity relationships (SAR) to optimize its efficacy in various applications.

In recent years, the demand for natural product derivatives like (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate has surged, driven by trends in personalized medicine and functional foods. Its lipophilic nature, imparted by the hexanoate moiety, enhances membrane permeability, making it a candidate for drug delivery systems. Studies have also investigated its role in modulating inflammatory pathways and metabolic enzymes, aligning with current interests in anti-aging and chronic disease management.

The synthesis of 4952-56-1 typically involves esterification of the parent spirostanol with hexanoyl chloride under controlled conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for verifying its purity and stereochemical integrity. Industrial applications include its use as an intermediate in the production of steroid hormones and cosmetic ingredients, where its stability and solubility profile are advantageous.

From an SEO perspective, users frequently search for terms like "spirostanol hexanoate uses", "CAS 4952-56-1 supplier", and "steroid ester bioavailability". Addressing these queries, this compound’s low toxicity and biocompatibility make it suitable for dermal formulations, a hotspot in cosmeceutical research. Additionally, its potential synergy with botanical extracts is a trending topic in green chemistry forums.

Ongoing research explores the pharmacokinetics of (3β,8ξ,9ξ,14ξ,16ξ,17ξ,20r,22ξ,25r)-spirost-5-en-3-yl Hexanoate, particularly its metabolic stability in vivo. Collaborative studies between academia and industry aim to harness its scaffold for designing novel therapeutic agents, reflecting the shift toward multi-target drug discovery. As regulatory frameworks evolve, compliance with REACH and FDA guidelines remains a priority for manufacturers.

In conclusion, 4952-56-1 exemplifies the intersection of traditional steroidal chemistry and modern biotechnology. Its versatility underscores its relevance in addressing contemporary health challenges, from metabolic disorders to skin barrier enhancement. Future directions may include nanocarrier integration and sustainable synthesis methods, further solidifying its role in advanced material sciences.

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